4-(Propan-2-yl)benzene-1,2-diamine dihydrochloride
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Overview
Description
4-(Propan-2-yl)benzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C9H16Cl2N2. It is a derivative of benzene, substituted with an isopropyl group and two amine groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)benzene-1,2-diamine dihydrochloride typically involves the reaction of 4-isopropylbenzene-1,2-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:
Reactants: 4-isopropylbenzene-1,2-diamine and hydrochloric acid.
Conditions: The reaction is usually conducted at room temperature with constant stirring to ensure complete dissolution and reaction of the amine groups with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and more sophisticated equipment to ensure purity and yield. The process may involve:
Large-scale reactors: To handle the increased volume of reactants.
Purification steps: Such as recrystallization or filtration to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)benzene-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form more stable amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: More stable amine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-(Propan-2-yl)benzene-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)benzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amine groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The isopropyl group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzene-1,2-diamine: The parent compound without the dihydrochloride salt.
4-(1H-benzo[d]imidazol-2-yl)aniline: A related compound with a benzimidazole ring.
N1-phenyl-N4-(propan-2-yl)benzene-1,4-diamine: Another similar compound with different substitution patterns.
Uniqueness
4-(Propan-2-yl)benzene-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H16Cl2N2 |
---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
4-propan-2-ylbenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-6(2)7-3-4-8(10)9(11)5-7;;/h3-6H,10-11H2,1-2H3;2*1H |
InChI Key |
RJHJJAGXVNADCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)N.Cl.Cl |
Origin of Product |
United States |
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